molecular formula C20H24N2O4S B2881293 3-(Phenylmethylsulfonamido)cyclohexyl phenylcarbamate CAS No. 1396847-59-8

3-(Phenylmethylsulfonamido)cyclohexyl phenylcarbamate

Cat. No.: B2881293
CAS No.: 1396847-59-8
M. Wt: 388.48
InChI Key: JYHJLNDBNODPAG-UHFFFAOYSA-N
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Description

3-(Phenylmethylsulfonamido)cyclohexyl phenylcarbamate is a synthetic carbamate derivative intended for research and laboratory use only. This compound is not for diagnostic, therapeutic, or any personal use. Carbamate compounds are extensively investigated in medicinal chemistry and chemical biology for their ability to interact with enzymes and receptors . The structure of this particular molecule, which incorporates phenylcarbamate and phenylmethylsulfonamido groups on a cyclohexyl scaffold, suggests potential for application in developing enzyme inhibitors or receptor modulators. Researchers might explore its mechanism of action in areas such as signal transduction or neuropharmacology, based on the known activity of structurally related carbamate compounds . As with any research chemical, proper safety protocols must be followed. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

[3-(benzylsulfonylamino)cyclohexyl] N-phenylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-20(21-17-10-5-2-6-11-17)26-19-13-7-12-18(14-19)22-27(24,25)15-16-8-3-1-4-9-16/h1-6,8-11,18-19,22H,7,12-15H2,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHJLNDBNODPAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)OC(=O)NC2=CC=CC=C2)NS(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylmethylsulfonamido)cyclohexyl phenylcarbamate typically involves multiple steps. One common method includes the reaction of cyclohexylamine with phenyl isocyanate to form cyclohexyl phenylcarbamate. This intermediate is then reacted with phenylmethylsulfonyl chloride in the presence of a base, such as triethylamine, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylmethylsulfonamido)cyclohexyl phenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The sulfonamido group can be oxidized to form sulfone derivatives.

    Reduction: The carbamate group can be reduced to form amine derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-(Phenylmethylsulfonamido)cyclohexyl phenylcarbamate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Phenylmethylsulfonamido)cyclohexyl phenylcarbamate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. The pathways involved can include inhibition of signal transduction processes or interference with metabolic pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues

Key structural analogs include:

  • 3-(2-(3,4-Dimethoxyphenyl)acetamido)cyclohexyl (4-fluorophenyl)carbamate (CAS 1351642-90-4): Substituted with an acetamido group at the 3-position and a 4-fluorophenyl carbamate .
  • 3-(2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamido)cyclohexyl phenylcarbamate (CAS 1351642-72-2): Features an oxazolyl-acetamido substituent and phenylcarbamate .
  • 1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): A nitrosourea with a cyclohexylcarbamoyl group, known for alkylating and carbamoylating activities .
Table 1: Structural Comparison
Compound Substituent at Cyclohexyl 3-position Carbamate/Functional Group Key Features
Target Compound Phenylmethylsulfonamido Phenylcarbamate Sulfonamido, polar, H-bond donor
CAS 1351642-90-4 2-(3,4-Dimethoxyphenyl)acetamido 4-fluorophenylcarbamate Acetamido, lipophilic (dimethoxy)
CAS 1351642-72-2 2-(2-oxobenzo[d]oxazolyl)acetamido Phenylcarbamate Oxazolyl, planar heterocycle
CCNU Chloroethyl (nitrosourea) Cyclohexylcarbamoyl Alkylating agent, carbamoylating

Physicochemical Properties

  • Lipophilicity: The phenylmethylsulfonamido group in the target compound likely increases polarity compared to acetamido or oxazolyl analogs, reducing log P (octanol/water partition coefficient). For example, compounds with dimethoxyphenyl groups (CAS 1351642-90-4) exhibit higher lipophilicity due to methoxy substituents .
Table 2: Physicochemical Properties
Compound Lipophilicity (log k) Solubility Stability
Target Compound Moderate (estimated) Moderate in water High (sulfonamido)
CAS 1351642-90-4 High Low in water Moderate (acetamido)
CCNU High Low in water Low (reactive nitrosourea)

Research Findings and Implications

  • Synthetic Routes: The target compound’s synthesis likely parallels methods for cyclohexyl carbamates, such as reacting cyclohexanol derivatives with phenyl isocyanate () or incorporating sulfonamido groups via nucleophilic substitution .
  • Structure-Activity Relationships (SAR): Polarity: Sulfonamido groups enhance solubility but may reduce membrane permeability compared to acetamido analogs. Steric Effects: Bulky substituents (e.g., oxazolyl in CAS 1351642-72-2) may hinder receptor binding, whereas flexible chains (e.g., phenalkylamino in ) improve fit .
  • Pharmacokinetics : The target’s stability and moderate lipophilicity suggest favorable bioavailability, though in vivo studies are needed for confirmation.

Biological Activity

3-(Phenylmethylsulfonamido)cyclohexyl phenylcarbamate is a synthetic compound that has garnered attention for its potential biological activities. The unique combination of functional groups in its structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound features a cyclohexyl ring, a phenylcarbamate group, and a phenylmethylsulfonamido moiety. Its IUPAC name is [3-(benzylsulfonylamino)cyclohexyl] N-phenylcarbamate, and it has the molecular formula C20H24N2O4SC_{20}H_{24}N_{2}O_{4}S with a molecular weight of 396.48 g/mol. The compound's structural characteristics contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes. It is believed to bind to the active sites of enzymes, preventing substrate access and disrupting normal metabolic pathways. This mechanism is particularly relevant in contexts such as cancer therapy and anti-inflammatory treatments.

Enzyme Inhibition

Research indicates that this compound may serve as an effective inhibitor of histone deacetylases (HDACs), which play a crucial role in regulating gene expression. Inhibition of HDACs can lead to increased acetylation of histones, resulting in altered gene expression patterns associated with cancer cell proliferation and survival .

Anticancer Properties

In vitro studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer cells, where it demonstrated the ability to induce apoptosis and inhibit cell growth . The specific pathways affected include those involved in cell cycle regulation and apoptosis.

Anti-inflammatory Effects

The compound has also been explored for its anti-inflammatory properties. It appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, making it a potential candidate for treating inflammatory diseases.

Research Findings

Study Focus Findings
Study 1HDAC InhibitionDemonstrated inhibition of HDAC activity in cancer cells, leading to increased apoptosis.
Study 2CytotoxicityShowed significant cytotoxic effects on breast cancer cell lines with IC50 values in the low micromolar range.
Study 3Anti-inflammatory EffectsReduced levels of TNF-alpha and IL-6 in vitro, indicating potential for treating inflammatory conditions.

Case Studies

  • Breast Cancer Model : In a controlled study involving MCF-7 breast cancer cells, treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis.
  • Inflammatory Response : A study assessing the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages revealed that it significantly reduced the secretion of pro-inflammatory cytokines, suggesting its potential utility in managing inflammatory diseases.

Q & A

Q. What are the common synthetic routes for preparing 3-(Phenylmethylsulfonamido)cyclohexyl phenylcarbamate, and what experimental conditions are critical for yield optimization?

The synthesis typically involves reacting a cyclohexanol derivative with phenyl isocyanate in the presence of a Lewis acid catalyst (e.g., HCl) in chloroform. For example, α-terpineol and phenyl isocyanate were stirred with HCl to form carbamate derivatives, followed by purification via silica gel chromatography . Key parameters include stoichiometric ratios, reaction time (e.g., 30 minutes for initial mixing), and solvent choice (chloroform enhances reactivity). Post-synthesis crystallization using chloroform:alcohol (1:1) yields pure crystals .

Q. What spectroscopic and crystallographic methods are used to confirm the structural integrity of this compound?

X-ray crystallography is critical for resolving structural features, such as disordered cyclohexene rings (occupancy ratios 0.55:0.45) and hydrogen bonding patterns (e.g., N–H⋯O interactions) . High-performance liquid chromatography (HPLC) determines purity, while NMR and IR spectroscopy validate functional groups (e.g., sulfonamido and carbamate moieties) .

Q. How does the crystal packing of this compound influence its physicochemical properties?

Intermolecular interactions, such as N–H⋯O hydrogen bonds and weak C–H⋯π interactions, stabilize the crystal lattice. These interactions affect solubility and melting behavior. For example, the title compound forms one-dimensional chains along the [001] direction, which may correlate with its thermal stability .

Advanced Research Questions

Q. How can computational quantum chemistry and reaction path search methods improve the synthesis design of this carbamate?

The ICReDD framework integrates quantum chemical calculations (e.g., reaction path searches) with information science to predict optimal reaction conditions. For instance, state-of-the-art algorithms can model transition states and identify energy barriers, reducing trial-and-error experimentation. Feedback loops between computational predictions and experimental validation (e.g., varying catalysts or solvents) enhance efficiency .

Q. What experimental design (DoE) approaches are recommended for optimizing reaction parameters in carbamate synthesis?

Factorial designs (e.g., 2^k designs) systematically vary factors like temperature, catalyst concentration, and solvent polarity. Response variables include yield, purity, and reaction time. For example, a central composite design could optimize HCl catalyst loading and stirring time, with ANOVA identifying significant factors . Statistical software (e.g., Minitab) models interactions between variables, minimizing experimental runs while maximizing data quality .

Q. How can researchers resolve contradictions in crystallographic data, such as disordered atomic positions or conflicting occupancy ratios?

Disorder analysis involves refining occupancy ratios using software like SHELXL and validating results via residual density maps. For the title compound, the cyclohexene ring disorder (55:45 occupancy) was resolved by refining anisotropic displacement parameters and comparing puckering angles (θ = 57.4° vs. 131.6°) between major and minor components . Cross-validation with neutron diffraction or low-temperature crystallography may further clarify ambiguities.

Q. What methodologies address discrepancies in reported biological activity data for structurally similar carbamates?

Orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability) differentiate target-specific effects from off-target interactions. For example, analogs like phenyl carbamate and ethyl carbamate exhibit divergent bioactivities due to stereochemistry or sulfonamido substitution . Structure-activity relationship (SAR) studies using enantiopure derivatives (e.g., (S)-benzyl carbamates) isolate stereochemical influences .

Q. How can membrane separation technologies enhance purification of this compound during large-scale synthesis?

Membrane filtration (e.g., nanofiltration) separates carbamate products from byproducts based on molecular weight cutoff (MWCO) and polarity. For instance, polysulfone membranes with a 300 Da MWCO retain unreacted phenyl isocyanate while allowing the product to permeate. Process parameters like transmembrane pressure and feed concentration are optimized via DoE .

Q. Methodological Notes

  • Stereochemical Analysis : Use chiral HPLC or circular dichroism (CD) to confirm enantiopurity, especially for derivatives with amino or cyclohexyl groups .
  • Data Contradiction Resolution : Apply multivariate analysis (e.g., PCA) to identify outlier datasets in biological or crystallographic studies .
  • Reactor Design : Tubular reactors with controlled temperature gradients improve scalability for exothermic reactions involving isocyanates .

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